molecular formula C16H31AlO5 B026283 Hydroxyaluminum Bis(2-ethylhexanoate) CAS No. 30745-55-2

Hydroxyaluminum Bis(2-ethylhexanoate)

Cat. No. B026283
CAS RN: 30745-55-2
M. Wt: 331.4 g/mol
InChI Key: FGUJTDLODZCJIO-UHFFFAOYSA-L
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Description

Hydroxyaluminum Bis(2-ethylhexanoate) is a complex organometallic compound that finds relevance in various chemical synthesis processes and material science applications. Its significance lies in its unique properties and reactivity, which stem from its molecular structure.

Synthesis Analysis

The synthesis of organometallic compounds like Hydroxyaluminum Bis(2-ethylhexanoate) often involves intricate processes that ensure the precise formation of the desired chemical structure. Although specific synthesis routes for Hydroxyaluminum Bis(2-ethylhexanoate) were not directly found in the searched literature, the general approach for synthesizing similar compounds involves the reaction of aluminum-based precursors with organic ligands under controlled conditions (Lewiński, Zachara, & Justyniak, 1997).

Molecular Structure Analysis

The molecular structure of Hydroxyaluminum Bis(2-ethylhexanoate) is pivotal in determining its chemical behavior and properties. Detailed structural analysis through methods like X-ray diffraction and IR spectroscopy provides insights into the compound's conformation and electronic environment, influencing its reactivity and stability.

Chemical Reactions and Properties

Hydroxyaluminum Bis(2-ethylhexanoate) participates in various chemical reactions, leveraging its organometallic character. It can act as a catalyst or reactant in polymerization processes, ethylene oligomerization, and other organic transformations. The compound's reactivity is significantly influenced by its molecular structure, with the aluminum center playing a crucial role in its interaction with other molecules (Zhang et al., 2006).

Scientific Research Applications

  • Polyethylene Polymerization : Bis(phenoxy-ether) titanium complexes, when combined with iBu3Al/Ph3CB(C6F5)4 or methylaluminoxane (MAO), serve as highly active single-site catalysts for ethylene polymerization, leading to the production of high molecular weight polyethylene (Suzuki, Inoue, Tanaka, & Fujita, 2004).

  • Impact on Health : A study assessing the oncogenic potential of 2-Ethylhexanol in mice and rats found no significant oncogenic potential but noted reduced body weight gain and increased mortality in female rats at higher doses (Astill et al., 1996).

  • Catalyst Support Properties : The properties of catalyst supports, particularly acid properties and hydroxyl group population, play a crucial role in ethylene polymerization activity (Grieken, Carrero, Suárez, & Paredes, 2007).

  • Ethylene Oligomerization and Polymerization : [2,6-bis(2-benzimidazolyl)pyridyl]chromium chlorides show high activity for ethylene oligomerization and polymerization, producing broad molecular weight polyethylenes with high selectivity for α-olefins (Zhang, Sun, Zhang, Hou, Wedeking, Schultz, Fröhlich, & Song, 2006).

  • Solubility in Supercritical Carbon Dioxide : Dimethyl sebacate has been found to have higher solubility than bis(2-ethylhexyl) sebacate in supercritical carbon dioxide, making it a potential lubricant for automotive applications (Narayan, Dev, & Madras, 2015).

  • Synthesis of Bis(2-ethylhexyl)sebacate : The non-catalytic synthesis of bis(2-ethylhexyl)sebacate from sebacic acid under subcritical and near critical conditions without external catalysts has been explored for its economic and environmental advantages (Narayan & Madras, 2017).

  • Living Polymerization of α-Olefins : A novel catalyst system has been shown to catalyze the living polymerization of α-olefins, leading to branched polyethylene and 1-hexene, with potential applications in polymerization of polymers with syndiotactic-rich microstructures (Yuan, Silva, Gomes, Valerga, Campos, Ribeiro, Chien, & Marques, 2005).

  • Degradation of Phthalate Constituents : Methanogenic conditions can rapidly degrade bis(2-ethylhexyl) phthalate (DEHP) and its intermediates 2-ethylhexanol and mono(2-ethylhexyl) phthalate (MEHP) to methane (Ejlertsson & Svensson, 2004).

  • Copolymerization of Ethylene and α-Olefins : Bis(phenoxy-imine)Ti catalysts with bulkier ortho substituents show higher activities and comonomer incorporation in ethylene and ethylene/α-olefin (co)polymerization (Terao, Iwashita, Matsukawa, Ishii, Mitani, Tanaka, Nakano, & Fujita, 2011).

Safety And Hazards

Hydroxyaluminum Bis(2-ethylhexanoate) may cause skin and eye irritation . It is classified as a flammable solid . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and using personal protective equipment .

properties

InChI

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUJTDLODZCJIO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Al]OC(=O)C(CC)CCCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32AlO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014886
Record name Bis(2-ethylhexanoato)hydroxyaluminum
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Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [TCI America MSDS]
Record name Hydroxyaluminium bis(2-ethylhexanoate)
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Product Name

Hydroxyaluminum Bis(2-ethylhexanoate)

CAS RN

30745-55-2
Record name Hydroxyaluminum bis(2-ethylhexanoate)
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Record name Aluminum, bis(2-ethylhexanoato-.kappa.O)hydroxy-
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Record name Bis(2-ethylhexanoato)hydroxyaluminum
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Record name Hydroxyaluminium bis(2-ethylhexanoate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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